5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound 5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been developed to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which indicates the versatility of pyrazole synthesis . Another method involves a catalyst-free grinding procedure, which is an environmentally friendly approach to synthesizing related pyrazole compounds . Additionally, the Gewald synthesis technique and Vilsmeier-Haack reaction are also employed to create novel Schiff bases from pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the crystal structure of a related pyrazole compound was determined by X-ray crystallography, providing insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions to form various heterocyclic systems. For instance, the reaction of a pyrazole compound with unsaturated carbonyl compounds has been investigated, and a reaction mechanism was proposed based on the study . Moreover, pyrazole derivatives can be transformed into related fused heterocyclic systems, demonstrating their reactivity and potential for creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds can exhibit excellent regio-selectivity in their formation, as seen in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, where no other regioisomer or uncyclised hydrazide was observed . The yields of these reactions can range from good to excellent under mild conditions, indicating their efficiency and potential for industrial applications .
Scientific Research Applications
Synthesis and Chemical Transformations
Unexpected Formation in Tetrazole Derivatives Synthesis : An unexpected formation of pyrazolopyrimidines occurred during an attempt to synthesize tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including a derivative similar to the target compound (Faria et al., 2013).
Production of Schiff Bases : Novel Schiff bases were synthesized using a variant of the target compound, demonstrating its utility in creating compounds with potential antimicrobial activity (Puthran et al., 2019).
Facilitating Chemical Reactions : The target compound facilitated the one-pot synthesis of its derivatives using a recyclable catalyst in water, highlighting its role in simplifying chemical synthesis processes (Poonam & Singh, 2019).
Heterocyclic Compound Synthesis : This compound was used as a precursor for the preparation of heterocyclic systems, revealing its significance in developing biologically relevant compounds (Abdel Hameed et al., 2020).
Material Sciences and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the target compound demonstrated high efficiency as corrosion inhibitors for mild steel in acidic environments, showcasing its application in material protection and industrial processes (Yadav et al., 2016).
Pharmacological and Biological Activities
Microwave-Assisted Synthesis in Pharmacology : The target compound was used to develop Schiff base scaffolds, which have various pharmacological activities, through an environmentally friendly microwave-assisted synthesis method (Karati et al., 2022).
Building Blocks for Biologically Important Compounds : It serves as a building block for developing heterocyclic compounds, which have broad applications in synthetic organic chemistry and potential biological importance (Patel, 2017).
Antimicrobial Activities : Novel derivatives synthesized from the compound exhibited promising antimicrobial properties, indicating its potential use in developing new antibacterial and antifungal agents (Al‐Azmi & Mahmoud, 2020).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent and respond to exposure .
properties
IUPAC Name |
5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-3-5-10(6-4-8)16-12(14)11(7-13)9(2)15-16/h3-6H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYZZFQOSVAJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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